Tert-butyl 2-cyano-2,2-dimethylacetate

Description

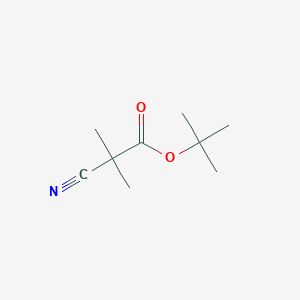

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyano-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESJVZLQSJGIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of Tert-butyl 2-cyano-2,2-dimethylacetate: A Technical Guide

Executive Summary & Structural Rationale

Tert-butyl 2-cyano-2,2-dimethylacetate (CAS: 75235-66-4) is a highly specialized, sterically hindered activated methylene derivative utilized extensively in advanced organic synthesis and medicinal chemistry[1]. The molecular architecture—featuring a bulky tert-butyl ester paired with a gem-dimethyl substituted alpha-carbon—creates a unique physicochemical profile.

From a mechanistic standpoint, this structural configuration prevents unwanted alpha-enolization during downstream reactions. By locking the molecule into a stable quaternary center, it serves as an ideal, non-epimerizable building block for the development of complex heterocycles, such as aminopyrazolone-based ATPase inhibitors used in oncology[2].

Physicochemical Profiling

Understanding the physical and mass-spectrometric properties of this compound is critical for reaction monitoring and purification. The table below synthesizes the core quantitative data for standard laboratory handling and analytical validation[1],[3].

| Property | Value |

| CAS Number | 75235-66-4 |

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.22 g/mol |

| Physical Form | Liquid |

| Monoisotopic Mass | 169.11028 Da |

| Predicted Collision Cross Section (CCS) [M+H]+ | 140.6 Ų |

| InChI Key | GESJVZLQSJGIES-UHFFFAOYSA-N |

| Shipping & Storage Temperature | Normal / Ambient |

Synthetic Methodology: Gem-Dimethylation Workflow

The synthesis of tert-butyl 2-cyano-2,2-dimethylacetate relies on the exhaustive alkylation of tert-butyl cyanoacetate. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The methodology below outlines the exact stoichiometric and environmental controls required to drive this sterically demanding reaction to completion[2].

Mechanistic Causality & Reagent Selection

-

Solvent Choice (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It expertly solvates the potassium cations, leaving the cyanoacetate enolate "naked" and highly nucleophilic, thus accelerating the

substitution. -

Temperature Control: The initial deprotonation and alkylation are highly exothermic. Ice-cooling is mandatory to prevent the volatilization of methyl iodide (bp 42.4 °C) and to suppress unwanted side reactions like ester cleavage.

-

Base Selection (K₂CO₃): A mild inorganic base is preferred over strong hydrides (e.g., NaH) to prevent transesterification or premature cleavage of the tert-butyl group under extended reaction times.

Step-by-Step Experimental Protocol

-

Initialization: Dissolve 12.5 g (88.6 mmol) of tert-butyl cyanoacetate in 400 mL of anhydrous N,N-dimethylformamide (DMF) in a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 42.8 g (310 mmol, ~3.5 eq) of finely powdered potassium carbonate (K₂CO₃). The excess base ensures complete double deprotonation.

-

Alkylation: Dropwise, add 19.3 mL (44.0 g, 310 mmol, ~3.5 eq) of iodomethane (methyl iodide) to the chilled suspension. Maintain stirring at 0 °C for 1 hour to manage the initial exotherm[2].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Stir for an additional 4 hours to drive the second, sterically hindered methylation to completion.

-

In-Process Control (IPC) & Self-Validation: Monitor the reaction via GC-MS. The disappearance of the starting material (m/z 141) and the mono-methylated intermediate (m/z 155), coupled with the stabilization of the target mass (m/z 169), validates the completion of the exhaustive alkylation.

-

Work-up & Filtration: Filter the heterogeneous mixture through a pad of Celite. Causality: The byproducts (KI and unreacted K₂CO₃) form fine particulates that easily clog standard filter paper; Celite provides a porous matrix for rapid, efficient clarification[2].

-

Isolation: Dilute the filtrate with distilled water to crash out the organic product, followed by extraction with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target liquid.

Synthesis workflow for gem-dimethylation of tert-butyl cyanoacetate.

Applications in Drug Development & Advanced Intermediates

The quaternary carbon center of tert-butyl 2-cyano-2,2-dimethylacetate is a critical pharmacophore building block. In oncology drug development, it serves as a direct precursor for aminopyrazolone derivatives[2].

By subjecting the sterically shielded cyano group to catalytic hydrogenation (e.g., using 5% Rh/Al₂O₃ under a hydrogen atmosphere in ethanol/ammonia), the molecule is selectively reduced to a primary amine[4]. This resulting amino ester intermediate is subsequently condensed to form complex pyrazolone scaffolds.

These specific scaffolds have been identified as potent inhibitors of the TIP48/TIP49 complex ATPase activity[2]. The TIP48/TIP49 complex is an essential co-factor in the transcriptional regulation driven by the c-Myc oncogene. By inhibiting this ATPase activity, the downstream oncogenic signaling of c-Myc is suppressed, offering a highly targeted therapeutic approach to treating various malignancies, including lymphoma, breast cancer, and solid tumors[4].

Logical pathway from synthetic intermediate to anti-tumor efficacy via c-Myc suppression.

References

- Title: tert-butyl 2-cyano-2,2-dimethylacetate | 75235-66-4 Source: Sigma-Aldrich URL

- Title: Tert-butyl 2-cyano-2,2-dimethylacetate (C9H15NO2)

- Title: WO2015125786A1 - Aminopyrazolone derivative Source: Google Patents URL

- Title: US20170107207A1 - Aminopyrazolone derivative Source: Google Patents URL

Sources

- 1. tert-butyl 2-cyano-2,2-dimethylacetate | 75235-66-4 [sigmaaldrich.com]

- 2. WO2015125786A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]

- 3. PubChemLite - Tert-butyl 2-cyano-2,2-dimethylacetate (C9H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. US20170107207A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]

Structural Elucidation and Synthetic Utility of Tert-butyl 2-cyano-2,2-dimethylacetate in Pharmaceutical Development

Executive Summary

Tert-butyl 2-cyano-2,2-dimethylacetate (CAS: 75235-66-4) is a highly specialized organic building block utilized extensively in advanced active pharmaceutical ingredient (API) synthesis. Characterized by its dual steric shielding—provided by both a tert-butyl ester and a gem-dimethyl substituted alpha-carbon—this molecule offers unique orthogonal reactivity. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, mass spectrometry profiling, and field-proven experimental protocols for its synthesis and application in drug discovery.

Physicochemical Profiling & Structural Elucidation

At the core of tert-butyl 2-cyano-2,2-dimethylacetate's utility is its highly hindered structural motif. The molecular formula is C9H15NO2, with a molecular weight of 169.22 g/mol .

Table 1: Core Physicochemical Properties

| Property | Value |

| IUPAC Name | tert-butyl 2-cyano-2-methylpropanoate |

| CAS Number | 75235-66-4 |

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.22 g/mol |

| Monoisotopic Mass | 169.11028 Da |

| SMILES | CC(C)(C)OC(=O)C(C)(C)C#N |

| InChIKey | GESJVZLQSJGIES-UHFFFAOYSA-N |

Structural Causality in Medicinal Chemistry: The presence of the gem-dimethyl group at the alpha position induces the Thorpe-Ingold effect (angle compression). In drug development, incorporating this moiety restricts the conformational flexibility of the resulting aliphatic chain, pre-organizing the molecule into a bioactive conformation and significantly enhancing target binding affinity. Furthermore, the absence of alpha-protons eliminates the risk of alpha-epimerization and oxidative metabolism at this site, thereby improving the pharmacokinetic stability of the downstream API.

Mass Spectrometry & Analytical Signatures

Accurate mass profiling is critical for validating the integrity of this intermediate. High-resolution mass spectrometry (HRMS) and predicted Collision Cross Section (CCS) data provide a self-validating system for identifying the compound in complex reaction mixtures, as supported by [1].

Table 2: HRMS Predicted Adducts & Collision Cross Sections (CCS)

| Adduct Species | m/z Ratio | Predicted CCS (Ų) |

| [M+H]+ | 170.11756 | 140.6 |

| [M+Na]+ | 192.09950 | 149.3 |

| [M+NH4]+ | 187.14410 | 159.5 |

| [M-H]- | 168.10300 | 141.9 |

Causality in Analytical Validation: The prominent [M+Na]+ adduct at m/z 192.09950 is typically the most reliable diagnostic peak in positive electrospray ionization (ESI+). The highly branched aliphatic nature of the molecule can occasionally suppress direct protonation ([M+H]+) in standard LC-MS workflows, making sodium adduction the primary target for mass verification[1].

Strategic Role in Pharmaceutical Synthesis

The tert-butyl ester serves as an orthogonal protecting group . In complex multi-step syntheses, the ester must survive harsh basic conditions or nucleophilic attacks directed at the adjacent nitrile group (e.g., Grignard additions or nitrile reductions). The extreme steric bulk of the tert-butyl group shields the carbonyl carbon from nucleophilic acyl substitution.

Once functionalization of the nitrile is complete, the tert-butyl group can be cleanly cleaved under acidic conditions, releasing volatile isobutylene gas and the active carboxylic acid without requiring aqueous basic workups that might hydrolyze other sensitive moieties[2].

Fig 1. Acid-catalyzed deprotection pathway yielding the active API intermediate.

Experimental Protocols: Synthesis & Validation

The following is a field-proven, self-validating protocol for the synthesis of tert-butyl 2-cyano-2,2-dimethylacetate via the exhaustive alpha-alkylation of tert-butyl cyanoacetate, utilizing reagents standard to.

Fig 2. Workflow for the exhaustive alpha-alkylation of tert-butyl cyanoacetate.

Step-by-Step Methodology:

-

Preparation & Inert Atmosphere: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Dissolve tert-butyl cyanoacetate (1.0 eq, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF).

-

Enolate Generation: Cool the reaction mixture to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq, 22 mmol) in small portions.

-

Causality: Exactly 2.2 equivalents of base are strictly required to account for the sequential double deprotonation necessary for gem-dimethylation. The 0°C temperature prevents exothermic degradation of the initial enolate.

-

-

Exhaustive Alkylation: Dropwise, add Methyl Iodide (CH3I, 2.5 eq, 25 mmol) over 15 minutes.

-

Causality: A slight excess of the electrophile (2.5 eq) drives the reaction to complete dimethylation, suppressing the formation of mono-methylated impurities which are notoriously difficult to separate via standard silica gel chromatography.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

-

Quenching & Extraction: Quench the reaction carefully with 20 mL of saturated aqueous NH4Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Self-Validating Structural Confirmation (1H-NMR):

-

Validation Check: The reaction is deemed successful only if the 1H-NMR spectrum (CDCl3) shows the complete disappearance of the alpha-CH2 singlet (originally at ~3.4 ppm in the starting material).

-

Diagnostic Peaks: The appearance of a sharp 6H singlet at ~1.5 ppm confirms the successful installation of the gem-dimethyl group, alongside the massive 9H singlet at ~1.4 ppm corresponding to the tert-butyl moiety.

-

References

-

Title: Tert-butyl 2-cyano-2,2-dimethylacetate (C9H15NO2) Source: PubChemLite (University of Luxembourg) URL: [Link]

Sources

Tert-butyl 2-cyano-2,2-dimethylacetate CAS number and identifiers

An In-Depth Technical Guide to Tert-Butyl 2-Cyano-2,2-Dimethylacetate (CAS 75235-66-4)

Executive Summary

Tert-butyl 2-cyano-2,2-dimethylacetate (synonymous with tert-butyl 2-cyano-2-methylpropanoate) is a highly specialized, sterically hindered building block utilized extensively in modern organic synthesis and medicinal chemistry. Bearing the CAS Registry Number 75235-66-4, this compound features a fully substituted (quaternary) alpha-carbon flanked by an electron-withdrawing cyano group and a bulky tert-butyl ester[1].

This unique structural motif makes it an ideal precursor for synthesizing complex beta-amino acids, sterically constrained heterocycles, and active pharmaceutical ingredients (APIs). Because of its orthogonal reactivity, it is heavily relied upon in drug development pipelines, particularly in the synthesis of ATPase inhibitors for oncology applications[2].

Chemical Identity and Physical Properties

To ensure precise reagent tracking and analytical validation, the quantitative identifiers and physical properties of tert-butyl 2-cyano-2,2-dimethylacetate are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | Tert-butyl 2-cyano-2,2-dimethylacetate |

| Synonym | Tert-butyl 2-cyano-2-methylpropanoate |

| CAS Registry Number | 75235-66-4 |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| MDL Number | MFCD24842949 |

| SMILES | CC(C)(C)OC(=O)C(C)(C)C#N |

| InChIKey | GESJVZLQSJGIES-UHFFFAOYSA-N |

Table 2: Physical & Chemical Properties

| Property | Value |

| Physical State | Liquid (at standard temperature and pressure) |

| Purity Standard | Typically ≥95% (GC) |

| Storage Temperature | Room Temperature (Inert atmosphere recommended) |

| Reactivity Profile | Stable under standard conditions; incompatible with strong acids/bases |

Mechanistic Utility and Orthogonal Reactivity

The strategic value of tert-butyl 2-cyano-2,2-dimethylacetate lies in its orthogonal reactivity profile, which allows chemists to manipulate one functional group without disturbing the other.

-

Steric Shielding: The tert-butyl group provides immense steric bulk, effectively shielding the ester carbonyl from unintended nucleophilic attack (e.g., saponification) during the harsh basic conditions required for alpha-alkylation[3].

-

Orthogonal Deprotection: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., using Trifluoroacetic acid, TFA) to yield 2-cyano-2-methylpropanoic acid, leaving the cyano group completely intact.

-

Selective Reduction: Conversely, the cyano group can be selectively reduced to a primary amine using catalytic hydrogenation without hydrolyzing the ester[2].

Figure 1: Orthogonal deprotection and reduction pathways of CAS 75235-66-4.

Experimental Protocol: Synthesis via Double Alkylation

The most efficient and scalable route to synthesize tert-butyl 2-cyano-2,2-dimethylacetate is the exhaustive methylation of tert-butyl cyanoacetate.

Causality Behind Experimental Choices: Sodium Hydride (NaH) is selected over weaker bases (like K₂CO₃) to ensure the irreversible and complete deprotonation of the active methylene, driving the equilibrium entirely to the carbanion. N,N-Dimethylformamide (DMF) is utilized as the solvent because its high dielectric constant stabilizes the intermediate carbanion, accelerating the Sₙ2 displacement of the iodide from methyl iodide (MeI)[4].

Table 3: Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Tert-Butyl cyanoacetate | 141.17 | 1.00 | 14.1 g (100 mmol) | Starting Material |

| Sodium Hydride (60% in oil) | 24.00 | 2.20 | 8.8 g (220 mmol) | Strong Base |

| Methyl Iodide | 141.94 | 2.50 | 35.5 g (250 mmol) | Electrophile |

| N,N-Dimethylformamide | 73.09 | - | 150 mL | Polar Aprotic Solvent |

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and an argon inlet. Charge the flask with NaH (60% dispersion in mineral oil, 8.8 g) and wash with hexanes (2 x 20 mL) to remove the oil. Suspend the purified NaH in anhydrous DMF (100 mL) and cool the suspension to 0 °C using an ice-water bath.

-

Carbanion Generation: Dissolve tert-butyl cyanoacetate (14.1 g) in anhydrous DMF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Self-Validation: Hydrogen gas evolution will be observed; maintain the temperature at 0 °C until gas evolution ceases, indicating complete deprotonation.

-

Double Alkylation: Add methyl iodide (35.5 g) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The mono-methylated intermediate should completely disappear, replaced by a single, less polar spot corresponding to the fully substituted product.

-

Workup and Purification: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with water (3 x 50 mL) to remove DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel chromatography to afford pure tert-butyl 2-cyano-2,2-dimethylacetate.

Figure 2: Stepwise double alpha-alkylation synthesis workflow.

Downstream Applications in Drug Development

Once synthesized, this compound serves as a critical junction in drug discovery, particularly for generating sterically hindered beta-amino acids.

A highly validated application is the catalytic hydrogenation of the cyano group. According to protocols outlined in, the reduction of tert-butyl 2-cyano-2-methylpropanoate is achieved using 5% Rhodium on alumina (Rh/Al₂O₃) under a hydrogen atmosphere[2].

Expert Insight on Causality: In this reduction protocol, a 4% solution of ammonia in methanol is intentionally added to the reaction mixture. The presence of excess ammonia is a critical mechanistic requirement; it suppresses the formation of unwanted secondary amines. During the reduction, the nitrile is first reduced to a highly reactive imine intermediate. Without ammonia, the newly formed primary amine product can attack this imine, coupling to form a secondary amine dimer. The added ammonia outcompetes the product amine, ensuring a high-fidelity conversion to the desired primary amine (tert-butyl 3-amino-2,2-dimethylpropanoate). This amine is subsequently utilized to synthesize aminopyrazolone derivatives, which act as potent TIP48/TIP49 ATPase inhibitors for targeted tumor treatment[2].

References

- Google Patents. "US20170107207A1 - Aminopyrazolone derivative". United States Patent and Trademark Office.

Sources

- 1. tert-butyl 2-cyano-2,2-dimethylacetate | 75235-66-4 [sigmaaldrich.com]

- 2. US20170107207A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]

- 3. 2-Ethylhexyl cyanoacetate | High-Purity Reagent | RUO [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Applications of Tert-butyl 2-cyano-2,2-dimethylacetate in Medicinal Chemistry: From Conformationally Restricted Scaffolds to Targeted Oncology Therapeutics

Tert-butyl 2-cyano-2,2-dimethylacetate (CAS: 75235-66-4), also known systematically as tert-butyl 2-cyano-2-methylpropanoate, is a highly specialized aliphatic building block in modern medicinal chemistry. Far from being a simple ester, this molecule is engineered with three distinct functional domains—a cyano group, a gem-dimethyl moiety, and a tert-butyl ester—each providing specific chemical causality that solves complex synthetic and pharmacokinetic challenges.

This technical guide explores the structural rationale behind this molecule and details its critical application in the synthesis of advanced active pharmaceutical ingredients (APIs), specifically targeting oncological pathways.

Structural Rationale in Drug Design

The selection of tert-butyl 2-cyano-2,2-dimethylacetate over simpler cyanoacetates is driven by precise mechanistic requirements in drug development.

The Thorpe-Ingold Effect and Metabolic Stability

The gem-dimethyl substitution at the alpha position restricts the conformational flexibility of the resulting aliphatic chain. According to the Thorpe-Ingold effect, this steric bulk compresses the internal bond angle, thereby accelerating subsequent intramolecular cyclizations and locking the pharmacophore into a rigid bioactive conformation. Biologically, the absence of alpha-protons prevents unwanted enolization and enhances the metabolic stability of the final drug molecule by blocking primary sites of CYP450-mediated oxidation.

Orthogonal Protection via the Tert-Butyl Ester

In multi-step API synthesis, protecting group orthogonality is paramount. The tert-butyl ester provides a robust shield for the carboxylate moiety that is stable to nucleophilic attack, catalytic hydrogenation, and strongly basic conditions. Unlike methyl or ethyl esters, which require aqueous saponification that can hydrolyze sensitive amides elsewhere in the molecule, the tert-butyl group is cleaved under strictly acidic, non-aqueous conditions (e.g., Trifluoroacetic acid or HCl in dioxane). This cleavage proceeds via an E1 mechanism, releasing gaseous isobutylene and driving the deprotection to completion without risking the integrity of the broader molecular architecture.

Target Application: Synthesis of TIP48/TIP49 ATPase Inhibitors

A prominent application of tert-butyl 2-cyano-2,2-dimethylacetate is its use as a core intermediate in the synthesis of aminopyrazolone derivatives. As detailed in , these derivatives are potent inhibitors of the TIP48/TIP49 (also known as RUVBL1/RUVBL2) complex.

TIP48 and TIP49 are Walker-motif ATPases involved in chromatin remodeling. They are frequently overexpressed in tumors driven by the c-Myc oncogene. By inhibiting the ATPase activity of this complex, aminopyrazolone APIs disrupt c-Myc-dependent transcription, leading to targeted tumor suppression.

Fig 1: Mechanism of TIP48/TIP49 ATPase inhibition in c-Myc driven tumor proliferation.

Synthetic Workflow and Experimental Protocols

To incorporate the gem-dimethyl scaffolding into the aminopyrazolone API, the cyano group of tert-butyl 2-cyano-2,2-dimethylacetate must first be selectively reduced to a primary amine. This amine subsequently serves as the nucleophile in an amide coupling reaction.

Fig 2: Synthetic workflow from cyanoacetate building block to final API.

Protocol: Selective Catalytic Hydrogenation of Nitrile to Primary Amine

Objective: Convert tert-butyl 2-cyano-2,2-dimethylacetate to tert-butyl 3-amino-2,2-dimethylpropanoate while strictly avoiding the formation of secondary amine dimers.

Step-by-Step Methodology:

-

Substrate Preparation: In a pressure-resistant hydrogenation vessel, dissolve tert-butyl 2-cyano-2,2-dimethylacetate (13.6 g, 80.1 mmol) in anhydrous ethanol (150 mL).

-

Ammonia Addition (Causality): Add a 4% solution of ammonia in methanol (50 mL). Rationale: During nitrile reduction, the intermediate imine is highly susceptible to nucleophilic attack by the newly formed primary amine, which yields unwanted secondary amines. The excess ammonia acts as a competing nucleophile, shifting the equilibrium to trap the imine and exclusively yield the primary amine.

-

Catalyst Addition (Causality): Carefully add 5% Rhodium on Alumina (Rh/Al₂O₃) (4.50 g). Rationale: Rhodium is highly selective for primary amine formation and prevents the ester hydrogenolysis or over-reduction frequently observed with Palladium (Pd/C) catalysts.

-

Hydrogenation: Purge the reaction vessel thoroughly with nitrogen gas, followed by hydrogen gas. Stir the suspension vigorously for 15 hours at room temperature under a hydrogen atmosphere (balloon or low-pressure reactor).

-

Monitoring & Catalyst Replenishment: Monitor the reaction via LC-MS. Because primary amines can coordinate to and poison the rhodium catalyst, conversion may stall. If starting material remains, add a second portion of 5% Rh/Al₂O₃ (4.50 g) and continue stirring for an additional 10 hours.

-

Self-Validating Workup: Purge the system with nitrogen to safely displace residual hydrogen. Filter the mixture through a pad of Celite to remove the catalyst. (Safety Note: Do not allow the filter cake to dry, as finely divided rhodium is pyrophoric).

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting tert-butyl 3-amino-2,2-dimethylpropanoate is typically of sufficient purity (>95%) to be used directly in the subsequent amide coupling step.

Quantitative Data: Reaction Optimization

The choice of catalyst and additive in the protocol above is the result of rigorous empirical optimization. The table below summarizes the quantitative data driving these chemical choices.

Table 1: Optimization of Nitrile Reduction to Primary Amine

| Catalyst System | Solvent | Additive | Primary Amine Yield | Secondary Amine (Side Product) | Causality / Rationale |

| 10% Pd/C | EtOH | None | < 40% | > 50% | Absence of NH₃ allows the primary amine to attack the intermediate imine, forming dimers. |

| Raney Nickel | EtOH | NH₃ (aq) | ~ 70% | ~ 15% | Aqueous basic conditions risk partial ester hydrolysis and are harsh on sensitive functional groups. |

| 5% Rh/Al₂O₃ | EtOH / MeOH | 4% NH₃ | > 90% | < 5% | Rhodium favors primary amine selectivity; methanolic ammonia completely suppresses dimerization without hydrolysis. |

Conclusion

Tert-butyl 2-cyano-2,2-dimethylacetate is a privileged scaffold in medicinal chemistry. By combining the conformational restriction of a gem-dimethyl group with the orthogonal cleavability of a tert-butyl ester, it allows chemists to construct complex, sterically demanding pharmacophores. Its proven utility in synthesizing TIP48/TIP49 ATPase inhibitors underscores its value in developing next-generation targeted oncology therapeutics.

References

- Daiichi Sankyo Co Ltd. (2017). Aminopyrazolone derivative (US Patent No. US20170107207A1). Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53834489, Tert-butyl 2-cyano-2-methylpropanoate. PubChem. URL:[Link]

Methodological & Application

Application Note: Protocol for the Synthesis of Tert-butyl 2-cyano-2,2-dimethylacetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: Tert-butyl 2-cyano-2,2-dimethylacetate (Synonym: Tert-butyl 2-cyano-2-methylpropanoate) CAS Number: 75235-66-4 [1]

Introduction & Mechanistic Rationale

Tert-butyl 2-cyano-2,2-dimethylacetate is a highly valued building block in medicinal chemistry. It features a sterically hindered gem-dimethyl group adjacent to both a cyano and a tert-butyl ester moiety. This specific structural motif is frequently utilized in the synthesis of complex pharmaceutical intermediates, such as aminopyrazolone derivatives that act as ATPase inhibitors of the TIP48/TIP49 complex—a target heavily investigated for its anti-tumor properties [2].

Causality in Experimental Design

The synthesis relies on the double α-alkylation of tert-butyl cyanoacetate using methyl iodide (MeI). The active methylene group in the starting material is highly acidic (pKa ~9) due to the synergistic electron-withdrawing effects of the cyano and ester groups.

-

Base Selection: Potassium carbonate (K₂CO₃) is explicitly chosen over stronger bases (e.g., NaH, LDA). It is sufficiently basic to deprotonate the active methylene but mild enough to prevent ester hydrolysis or unwanted Claisen-type condensation side reactions.

-

Solvent Selection: N,N-Dimethylformamide (DMF) is the optimal solvent for this transformation. As a polar aprotic solvent, DMF poorly solvates the intermediate carbanion, thereby drastically increasing its nucleophilicity and accelerating the Sₙ2 substitution with methyl iodide.

-

Temperature Control: The initial deprotonation and first alkylation are highly exothermic. Ice-cooling (0 °C) is strictly required during the reagent addition phase to prevent thermal runaway, minimize O-alkylation, and prevent the volatilization of MeI (boiling point 42 °C).

Reagents and Quantitative Data

The following table summarizes the optimized stoichiometry required for the exhaustive dimethylation of the active methylene [2].

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Tert-Butyl cyanoacetate | 141.17 | 1.0 eq | 12.5 g (88.6 mmol) | Starting Material |

| Methyl iodide (MeI) | 141.94 | 3.5 eq | 19.3 mL (310 mmol) | Alkylating Agent |

| Potassium carbonate | 138.21 | 3.5 eq | 42.8 g (310 mmol) | Base |

| N,N-Dimethylformamide | 73.09 | N/A | 400 mL | Solvent |

| Diethyl ether | 74.12 | N/A | 3 × 150 mL | Extraction Solvent |

⚠️ Safety Note: Methyl iodide is highly volatile and a potent alkylating agent (suspected carcinogen). All operations must be conducted in a certified fume hood with appropriate PPE.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Equip a 1 L three-neck round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing dropping funnel, an argon inlet, and an internal temperature probe.

-

Add tert-butyl cyanoacetate (12.5 g, 88.6 mmol) and anhydrous DMF (400 mL) to the flask.

-

Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Phase 2: Deprotonation and Alkylation

-

Introduce anhydrous potassium carbonate (42.8 g, 310 mmol) to the vigorously stirring solution in one portion.

-

Charge the dropping funnel with methyl iodide (19.3 mL, 310 mmol).

-

Add the methyl iodide dropwise over a period of 30 minutes. Critical: Monitor the internal temperature probe to ensure the reaction does not exceed 5 °C during the addition.

-

Maintain stirring at 0 °C for 1 hour to complete the mono-alkylation phase.

Phase 3: Maturation

-

Remove the ice-water bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

-

Continue stirring at room temperature for 4 hours. This extended period is required to drive the sterically hindered second alkylation (dimethylation) to full conversion [2].

Phase 4: Workup and Isolation

-

Filter the heterogeneous reaction mixture through a compacted pad of Celite to remove the inorganic salts (KI and unreacted K₂CO₃). Wash the filter cake with a small volume of diethyl ether.

-

Transfer the filtrate to a 2 L separatory funnel and dilute with distilled water (800 mL) to quench any residual reactivity and partition the DMF into the aqueous phase.

-

Extract the aqueous layer with diethyl ether (3 × 150 mL).

-

Combine the organic layers and wash sequentially with distilled water (3 × 100 mL) and saturated aqueous sodium chloride (brine, 100 mL) to remove trace DMF.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product.

Phase 5: Purification

-

Purify the crude residue via vacuum distillation or silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to afford pure tert-butyl 2-cyano-2,2-dimethylacetate as a clear liquid.

Visualizations

Experimental Workflow

Figure 1: Step-by-step experimental workflow for the synthesis of Tert-butyl 2-cyano-2,2-dimethylacetate.

Mechanistic Pathway

Figure 2: Mechanistic pathway of the double α-alkylation of tert-butyl cyanoacetate.

References

- Google Patents.Aminopyrazolone derivative (US20170107207A1). Detailed synthetic procedures for TIP48/TIP49 complex inhibitors.

Topic: Reduction of the Nitrile Group in Tert-butyl 2-cyano-2,2-dimethylacetate

An Application Note for the Synthesis of Tert-butyl 3-amino-2,2-dimethylpropanoate

Abstract

The selective reduction of the nitrile functionality in complex molecules is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. Tert-butyl 2-cyano-2,2-dimethylacetate is a valuable starting material for the synthesis of β-amino acids, which are crucial building blocks for various therapeutic agents.[1][2] This application note provides a comprehensive guide to the selective reduction of the nitrile group in this substrate to yield tert-butyl 3-amino-2,2-dimethylpropanoate. We present two robust and widely applicable protocols: reduction using the powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation employing Raney® Nickel. This document offers detailed, step-by-step experimental procedures, a comparative analysis of the methodologies, and critical safety information to ensure successful and safe execution in a laboratory setting.

Introduction and Strategic Considerations

The target transformation involves the conversion of a nitrile to a primary amine in the presence of a tert-butyl ester. The primary challenge lies in achieving high chemoselectivity, as many reducing agents capable of reducing nitriles can also readily reduce the ester moiety. The steric hindrance provided by the gem-dimethyl group adjacent to both the nitrile and the ester presents an additional layer of complexity that influences reagent choice and reaction kinetics.

The resulting product, a β-amino ester, is a highly sought-after intermediate. The β-amino acid motif is prevalent in numerous biologically active compounds, including peptides and small molecule drugs, due to its ability to confer unique conformational constraints and resistance to enzymatic degradation.

This guide details two primary methodologies, each with distinct advantages and operational requirements:

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: A potent, non-selective reducing agent that provides rapid and high-yielding conversion.[3] The protocol is optimized to favor nitrile reduction through careful control of stoichiometry and temperature.

-

Catalytic Hydrogenation: An economical and scalable method that often offers higher chemoselectivity.[4] This approach utilizes a heterogeneous catalyst (Raney® Nickel) and a hydrogen atmosphere, which can be advantageous for industrial applications.

The choice between these methods will depend on available laboratory equipment, desired scale, and safety infrastructure.

General Reaction Pathway

The overarching synthetic goal is the conversion of the cyano group to an aminomethyl group without affecting the tert-butyl ester.

Caption: General scheme for the reduction of the nitrile.

Protocol 1: Reduction via Lithium Aluminum Hydride (LiAlH₄)

Principle and Mechanistic Insight

Lithium Aluminum Hydride is an exceptionally powerful source of nucleophilic hydride (H⁻) ions. The reduction of nitriles with LiAlH₄ proceeds via two successive nucleophilic additions of hydride to the electrophilic carbon of the nitrile.[5] The first addition forms an imine anion, which is then rapidly reduced by a second hydride equivalent to a dianion intermediate.[3] An aqueous or acidic workup then protonates the dianion to yield the final primary amine.[6][7]

While LiAlH₄ can also reduce esters, the nitrile group is generally more reactive towards it. By using a controlled stoichiometry of LiAlH₄ and maintaining low reaction temperatures, the reduction can be stopped selectively after the conversion of the nitrile.

Caption: Experimental workflow for LiAlH₄ reduction.

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent reaction with LiAlH₄. [8]2. Inert Atmosphere: Purge the entire system with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the flask, dissolve tert-butyl 2-cyano-2,2-dimethylacetate (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

LiAlH₄ Addition: Slowly add a 1.0 M solution of LiAlH₄ in THF (1.5 - 2.0 eq.) to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition. Caution: The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup (Quenching): Once the reaction is complete, cool the flask back down to 0 °C. Quench the reaction very cautiously by the sequential, dropwise addition of:

-

Water (X mL, where X = grams of LiAlH₄ used)

-

15% aqueous NaOH (X mL)

-

Water (3X mL) This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter. [6]8. Filtration and Extraction: Stir the resulting mixture vigorously for 15-30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

-

-

Isolation: Transfer the combined filtrate to a separatory funnel. Wash with saturated brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude amine by silica gel column chromatography or distillation if necessary.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

Principle and Strategic Advantage

Catalytic hydrogenation is a widely used industrial method for nitrile reduction due to its cost-effectiveness and operational safety at scale compared to metal hydrides. [4]Raney® Nickel is a common catalyst for this transformation. [9]The reaction involves the addition of hydrogen (H₂) across the carbon-nitrogen triple bond, mediated by the catalyst surface.

A key advantage of this method is the potential for high chemoselectivity. The ester group is typically stable under these hydrogenation conditions. However, a significant challenge can be the formation of secondary and tertiary amine byproducts through the reaction of the primary amine product with the intermediate imine. [4]This can often be suppressed by the addition of ammonia or by using specific catalyst modifications. [10] Procedure:

-

Catalyst Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a flask set up for balloon hydrogenation), add Raney® Nickel (5-10% by weight of the substrate) as a slurry in an appropriate solvent (e.g., ethanol or methanol). Safety Note: Do not allow Raney® Nickel to dry, as it is pyrophoric and can ignite spontaneously in air. [11]2. Substrate Addition: Add a solution of tert-butyl 2-cyano-2,2-dimethylacetate in the same solvent to the vessel.

-

System Purge: Seal the reaction vessel and purge the system several times with an inert gas (nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas. [12][13]4. Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-500 psi, depending on the apparatus) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating (e.g., 40-60 °C) to increase the rate.

-

Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or GC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial Safety Step: Keep the filter cake wet with solvent at all times to prevent ignition. After filtration, quench the catalyst-containing Celite® pad by carefully and slowly adding water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified as described in Protocol 1.

Caption: Experimental workflow for catalytic hydrogenation.

Comparative Analysis of Reduction Methods

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation (Raney® Ni) |

| Primary Reagents | Lithium Aluminum Hydride, Anhydrous THF | Raney® Nickel, Hydrogen Gas, Alcohol Solvent |

| Temperature | 0 °C to Room Temperature | Room Temperature to ~60 °C |

| Pressure | Atmospheric | Atmospheric (balloon) to High Pressure (50-500 psi) |

| Typical Yield | Good to Excellent | Good to Excellent |

| Chemoselectivity | Moderate (can reduce ester) | Generally High (ester is typically stable) |

| Key Byproducts | Over-reduction products | Secondary and Tertiary Amines |

| Pros | - Fast reaction times- Simple equipment (glassware) | - Highly scalable and economical- High chemoselectivity- Avoids pyrophoric reagents in solution |

| Cons | - Highly reactive and dangerous with water<[8]br>- Requires strictly anhydrous conditions- Stoichiometric waste (aluminum salts) | - Requires specialized pressure equipment for high pressure- Catalyst is pyrophoric when dry<[11]br>- Potential for catalyst poisoning |

| Ideal Scale | Laboratory (mg to g) | Laboratory to Industrial (g to kg) |

Critical Safety Precautions

Lithium Aluminum Hydride (LiAlH₄):

-

Extreme Reactivity with Water: LiAlH₄ reacts violently with water, releasing flammable hydrogen gas that can auto-ignite. [14]All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon). [15]* Corrosive: LAH is corrosive to skin, eyes, and mucous membranes. [16][17]Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves. [15]* Quenching: The quenching (workup) step is highly exothermic and must be performed slowly and at low temperatures (0 °C) behind a safety shield.

-

Fire Safety: Never use a water or carbon dioxide fire extinguisher on an LAH fire. Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or soda ash. [8] Catalytic Hydrogenation:

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. [18]Ensure the reaction is performed in a well-ventilated area (fume hood) and eliminate all potential ignition sources. * Pyrophoric Catalyst: Raney® Nickel, especially after use, is pyrophoric and will ignite if allowed to dry in the air. [11]The catalyst must be handled as a slurry and kept wet at all times. The filter cake must be carefully quenched with water immediately after filtration. [19]* Pressure Safety: If using a high-pressure reactor, ensure it is properly rated and maintained. Always perform a leak test with an inert gas before introducing hydrogen.

Conclusion

The reduction of tert-butyl 2-cyano-2,2-dimethylacetate to its corresponding primary amine can be achieved effectively using either Lithium Aluminum Hydride or catalytic hydrogenation with Raney® Nickel. The LiAlH₄ method is well-suited for small-scale laboratory synthesis, providing rapid conversion with standard glassware, but demands rigorous adherence to safety protocols for handling pyrophoric and water-reactive materials. Catalytic hydrogenation is the preferred method for larger-scale applications, offering superior chemoselectivity, scalability, and economic advantages, though it requires specialized equipment and careful handling of the pyrophoric catalyst. The choice of protocol should be guided by the specific requirements of the project, available resources, and a thorough assessment of the associated safety hazards.

References

Sources

- 1. BJOC - Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt [beilstein-journals.org]

- 2. Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. njhjchem.com [njhjchem.com]

- 13. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 16. westliberty.edu [westliberty.edu]

- 17. nj.gov [nj.gov]

- 18. chem.wisc.edu [chem.wisc.edu]

- 19. sarponggroup.com [sarponggroup.com]

Application Note: Synthesis of tert-Butyl 2-Cyano-2,2-dimethylacetate via Exhaustive α-Alkylation

Strategic Utility in Medicinal Chemistry

The gem-dimethyl cyanoacetate motif is a highly prized building block in drug discovery and complex natural product synthesis. The fully substituted

In this application note, we detail the exhaustive

Mechanistic Insights and Causality (E-E-A-T)

Achieving complete dimethylation requires overcoming the steric hindrance introduced after the first alkylation event. The protocol relies on a finely tuned combination of base, solvent, and electrophile equivalents:

-

Base Selection (K₂CO₃): The

-protons of tert-butyl cyanoacetate are highly acidic ( -

Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that tightly coordinates the potassium cations but leaves the cyanoacetate enolate poorly solvated ("naked"). This drastically enhances the nucleophilicity of the enolate, accelerating the

substitution with methyl iodide. -

Reaction Kinetics: The first methylation is rapid and exothermic. The second methylation is kinetically slower due to the steric bulk of the newly installed methyl group and the adjacent tert-butyl ester. To drive the reaction to the fully substituted gem-dimethyl product, a significant excess of both methyl iodide and K₂CO₃ is utilized, alongside an extended reaction time at ambient temperature[2].

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to ensure >95% conversion to the dialkylated product[2].

| Parameter | Value / Reagent | Rationale for Selection |

| Substrate | tert-Butyl cyanoacetate (1.0 equiv) | tert-Butyl ester prevents transesterification and resists basic hydrolysis. |

| Electrophile | Methyl Iodide (MeI) (3.5 equiv) | High excess overcomes steric hindrance during the kinetically slower second alkylation. |

| Base | Potassium Carbonate (K₂CO₃) (3.5 equiv) | Mild inorganic base; sufficient for |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic; maximizes enolate nucleophilicity by coordinating |

| Temperature | 0 °C (1 h) | Initial cooling controls the exothermic mono-alkylation; RT drives the slower second alkylation. |

| Expected Yield | 95 – 98% | High efficiency due to irreversible alkylation and lack of competing side reactions. |

Experimental Protocol: Self-Validating Methodology

This procedure is adapted from the validated methodology of Ebisawa et al.[2] and optimized for laboratory-scale synthesis (88.6 mmol scale).

Step-by-Step Procedure

-

Reagent Assembly: To a 1 L round-bottom flask equipped with a magnetic stir bar, add tert-butyl cyanoacetate (12.5 g, 88.6 mmol) and anhydrous N,N-dimethylformamide (400 mL).

-

Base Addition: Add finely powdered, anhydrous potassium carbonate (42.8 g, 310 mmol). Note: Ensure the K₂CO₃ is oven-dried, as moisture can quench the enolate and promote ester hydrolysis.

-

Electrophile Introduction: Cool the suspension to 0 °C using an ice-water bath. Slowly add methyl iodide (19.3 mL, 44.0 g, 310 mmol) dropwise over 15 minutes. (Caution: MeI is a volatile, toxic alkylating agent; perform strictly in a well-ventilated fume hood).

-

Phase 1 (Mono-alkylation): Stir the mixture for 1 hour at 0 °C.

-

Phase 2 (Exhaustive Alkylation): Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 4 hours.

-

Filtration: Filter the reaction suspension through a pad of Celite to remove the inorganic salts (unreacted K₂CO₃ and byproduct KI). Wash the filter cake thoroughly with diethyl ether (Et₂O) to ensure complete product recovery.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel. Add distilled water (800 mL) to partition the DMF into the aqueous layer. Extract the aqueous phase with diethyl ether (3 × 200 mL).

-

Isolation: Wash the combined organic layers with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a clear liquid.

Validation Checkpoints (In-Process Controls)

-

TLC Monitoring: Aliquot 0.1 mL of the reaction mixture, partition between Et₂O and H₂O, and spot the organic layer on a silica plate (Eluent: 10% EtOAc in Hexanes). The starting material (

) and mono-methylated intermediate ( -

NMR Verification: ¹H NMR (CDCl₃) should display a sharp singlet at ~1.50 ppm (9H, tert-butyl) and a sharp singlet at ~1.58 ppm (6H, gem-dimethyl). The complete absence of a singlet at ~3.4 ppm (starting material

-CH₂) or a quartet at ~3.5 ppm (mono-methylated

Process Workflow

Workflow for the exhaustive α-dimethylation of tert-butyl cyanoacetate.

References

-

Highly Cytotoxic Cryptophycin Derivatives with Modification in Unit D for Conjugation Angewandte Chemie International Edition, 2024. URL:[Link]

- U.S. Patent US20170107207A1 (Ebisawa, M., et al.), 2017.

Sources

Scalable manufacturing process for Tert-butyl 2-cyano-2,2-dimethylacetate

Scalable Manufacturing Process and Analytical Protocols for Tert-Butyl 2-Cyano-2,2-Dimethylacetate

Executive Summary & Scope

Tert-butyl 2-cyano-2,2-dimethylacetate (also known as tert-butyl 2-cyano-2-methylpropanoate, CAS: 75235-66-4) is a highly versatile, sterically hindered active methylene building block[1]. In modern drug development, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), most notably in the development of aminopyrazolone derivatives used as TIP48/TIP49 ATPase inhibitors for oncology therapeutics[2].

This application note details a scalable, high-yield manufacturing protocol for the gem-dimethylation of tert-butyl cyanoacetate. Moving away from hazardous reagents like sodium hydride (NaH) or dimethyl sulfate, this protocol leverages a sealed-reactor methodology using potassium carbonate (K₂CO₃) and methyl iodide (MeI) to ensure maximum conversion, high chemoselectivity, and operator safety[2].

Mechanistic Causality & Process Chemistry

The synthesis relies on the sequential double nucleophilic aliphatic substitution (Sₙ2) of an activated methylene group. Cyanoacetates possess highly acidic alpha-protons (pKa ~9–11), allowing for facile deprotonation by mild bases.

-

Steric Shielding (The tert-Butyl Advantage): The bulky tert-butyl ester group is intentionally selected over methyl or ethyl esters. It provides intense steric shielding to the carbonyl carbon, preventing undesired nucleophilic attack or transesterification by the base/solvent during the aggressive alkylation conditions. Furthermore, it serves as an orthogonal protecting group that can be easily cleaved under mild acidic conditions (e.g., TFA) later in the API synthesis without hydrolyzing the adjacent nitrile[2].

-

Overcoming Steric Hindrance: The first methylation proceeds rapidly at room temperature. However, the resulting mono-methyl intermediate is sterically hindered, significantly increasing the activation energy required for the second methylation.

-

Reactor Physics: Methyl iodide is highly electrophilic but extremely volatile (boiling point 42.5 °C). If the reaction is heated in an open or standard reflux system to drive the second methylation, MeI will vaporize, leading to incomplete conversion. Utilizing a sealed pressure vessel allows the system to reach 100 °C, keeping MeI in the liquid phase and forcing the reaction to completion[2].

Mechanistic pathway of the sequential SN2 gem-dimethylation process.

Quantitative Data & Parameter Optimization

To ensure a scalable and safe manufacturing environment, process parameters must be optimized to balance reactivity with safety. Table 1 summarizes the causality behind the selected reaction parameters compared to traditional bench-scale alternatives.

Table 1: Process Parameter Optimization for Gem-Dimethylation

| Parameter | Bench-Scale Option (Sub-optimal) | Manufacturing Option (Optimized) | Causality / Scientific Rationale |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH generates explosive H₂ gas upon deprotonation. K₂CO₃ is safe, easy to handle, and its byproducts (KHCO₃) are highly water-soluble for easy workup. |

| Alkylating Agent | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | DMS is highly toxic and requires rigorous, exothermic quenching. MeI is volatile but highly efficient and easily contained within a sealed reactor[2]. |

| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | DMF provides superior solubility for K₂CO₃ and stabilizes the polar Sₙ2 transition state, accelerating the sterically hindered second methylation. |

| Reactor Type | Open Reflux Condenser | Sealed Pressure Vessel | MeI boils at 42.5 °C. A sealed vessel allows safe heating to 100 °C, preventing MeI loss and driving full conversion to the di-methylated product[2]. |

Experimental Protocols (Self-Validating System)

This protocol is designed for a 1.0 kg scale but can be linearly scaled. It incorporates an In-Process Control (IPC) feedback loop to ensure the protocol is self-validating; the reaction dictates its own completion timeline.

Materials Required:

-

tert-Butyl cyanoacetate (CAS 1116-98-9): 1.0 kg (7.08 mol, 1.0 eq)

-

Potassium carbonate (anhydrous, 325 mesh): 2.45 kg (17.7 mol, 2.5 eq)

-

Methyl iodide (MeI): 2.51 kg / ~1.10 L (17.7 mol, 2.5 eq)

-

Anhydrous DMF: 5.0 L

-

Methyl tert-butyl ether (MTBE): 10.0 L (for extraction)

-

Deionized Water: 15.0 L

Step-by-Step Methodology:

Step 1: Reactor Preparation & Charging

-

Purge a 20 L jacketed pressure reactor with N₂ to ensure an inert atmosphere.

-

Charge 5.0 L of anhydrous DMF into the reactor, followed by 2.45 kg of K₂CO₃. Agitate at 200 rpm.

-

Add 1.0 kg of tert-butyl cyanoacetate. Stir for 15 minutes at 20–25 °C.

-

Causality Note: Using finely milled (325 mesh) K₂CO₃ maximizes the surface area for the heterogeneous deprotonation step, ensuring rapid formation of the enolate.

Step 2: Controlled Alkylation

-

Cool the reactor jacket to 10 °C.

-

Slowly dose 2.51 kg of Methyl Iodide over 60 minutes.

-

Causality Note: The first methylation is highly exothermic. Dosing MeI while maintaining the internal temperature < 30 °C prevents the premature volatilization of MeI before the reactor is sealed.

-

Seal the pressure reactor. Gradually heat the internal temperature to 100 °C. Maintain agitation at 250 rpm for 3.5 to 4.0 hours[2].

Step 3: In-Process Control (IPC) & Self-Validation

-

After 3.5 hours, cool the reactor to 30 °C to safely depressurize and pull a 1.0 mL sample.

-

Analyze the sample via GC-FID or HPLC.

-

Self-Validating Metric: Calculate the ratio of the mono-methylated intermediate to the target di-methylated product. The reaction is deemed complete only when the mono-methylated impurity is < 1.0% . If the value is > 1.0%, re-seal the reactor and heat at 100 °C for an additional 1.5 hours before re-sampling.

Step 4: Quench and Workup

-

Once IPC validation is achieved, cool the reactor to 10–15 °C.

-

Slowly dose 15.0 L of Deionized Water into the reactor.

-

Causality Note: The aqueous quench serves a dual purpose. It safely hydrolyzes any trace residual MeI and completely dissolves the massive volume of solid KI and unreacted K₂CO₃ byproducts, allowing for a clean, emulsion-free phase separation.

-

Extract the aqueous mixture with MTBE (2 x 5.0 L).

-

Wash the combined MTBE organic layers with brine (5.0 L) to pull any residual DMF into the aqueous phase.

Step 5: Isolation & Purification

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 100 mbar).

-

Perform a short-path vacuum distillation to isolate tert-butyl 2-cyano-2,2-dimethylacetate as a clear, colorless liquid. Mass spectrometry and collision cross-section data can be used to verify the final structural integrity[3].

Scalable manufacturing workflow with integrated IPC feedback loops.

References

1.[2] US20170107207A1 - Aminopyrazolone derivative . Google Patents.2 2.[1] tert-butyl 2-cyano-2,2-dimethylacetate | 75235-66-4 . Sigma-Aldrich. 1 3.[3] Tert-butyl 2-cyano-2,2-dimethylacetate (C9H15NO2) . PubChemLite. 3

Sources

Application Note: Catalytic Hydrogenation of Tert-butyl 2-cyano-2,2-dimethylacetate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Nomenclature Note: Tert-butyl 2-cyano-2,2-dimethylacetate is chemically synonymous with tert-butyl 2-cyano-2-methylpropanoate.

Executive Summary

The synthesis of sterically constrained

This application note details field-proven, highly selective protocols for this transformation. By leveraging mechanistic insights into the von Braun pathway, we outline self-validating methodologies that preserve the acid-sensitive tert-butyl ester while maximizing primary amine yields.

Mechanistic Insights: The von Braun Pathway & Steric Dynamics

To engineer a successful reduction protocol, one must understand the causality behind byproduct formation. The heterogeneous catalytic hydrogenation of nitriles proceeds via the classical von Braun mechanism [1].

-

Imine Formation: The carbon-nitrogen triple bond is initially reduced to a highly reactive primary imine (

). -

Amine Formation: Subsequent hydrogenation of the imine yields the desired primary amine (

).

The Causality of Side Reactions: The primary imine intermediate acts as a potent electrophile. It is susceptible to nucleophilic attack by the newly formed primary amine, leading to the elimination of ammonia and the formation of a secondary imine. This secondary imine is rapidly reduced to a secondary amine—a detrimental byproduct that complicates purification and lowers overall yield[2].

Steric and Chemical Interventions:

The

To completely suppress secondary amine formation, the reaction must be conducted in the presence of excess ammonia. According to Le Chatelier's principle, saturating the system with ammonia shifts the equilibrium of the condensation reaction backwards, trapping the intermediate as the primary imine and ensuring near-quantitative selectivity for the primary amine[4].

Figure 1: The von Braun mechanism of nitrile hydrogenation. The dashed green line illustrates how excess ammonia reverses secondary imine formation.

Catalyst Selection & Quantitative Data

The choice of catalyst and additive system is dictated by the desired downstream application. The tert-butyl ester is sensitive to strong acids, precluding the use of standard Pd/C in aqueous HCl systems. The table below summarizes the quantitative data and mechanistic rationale for three distinct catalytic approaches.

| Catalyst System | Additive / Solvent | Temp / Pressure | Primary Amine Selectivity | Key Advantages & Causality |

| Raney Nickel (W-4) | Methanolic NH₃ (7N) | 25–40°C / 50 psi | > 95% | Excess NH₃ suppresses secondary amine formation; neutral/basic conditions completely preserve the acid-sensitive tert-butyl ester[3]. |

| 10% Pd/C | Boc₂O (1.1 eq) in MeOH | 25°C / 1 atm | > 98% (as Boc-amine) | Traps the primary amine in situ, preventing nucleophilic attack on the imine. Ideal for direct peptide synthesis workflows. |

| PtO₂ (Adams' Cat.) | Acetic Acid | 25°C / 50 psi | ~ 85% | Rapid reduction, but requires careful neutralization. Acidic conditions pose a slight risk of partial tert-butyl ester cleavage if heated. |

Experimental Methodologies

Protocol A: Raney Nickel-Catalyzed Hydrogenation (Industrial Standard)

This protocol is the industry standard for generating the free primary amine (isolated as a hydrochloride salt) while maintaining the integrity of the tert-butyl ester[4].

Figure 2: Step-by-step workflow for the Raney Nickel-catalyzed hydrogenation protocol.

Step-by-Step Procedure:

-

Substrate Preparation : In a high-pressure Parr hydrogenation vessel, dissolve tert-butyl 2-cyano-2,2-dimethylacetate (10.0 g, 55.8 mmol) in 100 mL of 7N ammonia in methanol.

-

Causality: The high concentration of ammonia is critical to saturate the solution and chemically block the von Braun side reaction.

-

-

Catalyst Addition : Carefully add 1.5 g of Raney Nickel (wet slurry in water/methanol).

-

Safety Critical: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air; always transfer under a blanket of inert gas (N₂ or Ar)[2].

-

-

Reactor Purging : Seal the vessel. Purge the atmosphere by pressurizing with N₂ to 30 psi and venting (repeat 3 times). Follow this by pressurizing with H₂ to 30 psi and venting (repeat 3 times).

-

Causality: Complete removal of oxygen prevents catalyst deactivation and mitigates explosion hazards.

-

-

Hydrogenation : Pressurize the reactor to 50-60 psi with H₂. Stir vigorously (800-1000 rpm) at 25-30°C for 12-18 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

-

Filtration : Vent the hydrogen gas safely. Purge the vessel with N₂. Filter the reaction mixture through a pad of Celite under a strict N₂ atmosphere to remove the catalyst. Wash the filter cake with additional methanol.

-

Workup & Isolation : Concentrate the filtrate under reduced pressure. To isolate the amine as a stable salt, dissolve the crude oil in anhydrous diethyl ether and add 1M HCl in ether dropwise at 0°C. Filter the resulting white precipitate to obtain tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Protocol B: Pd/C-Catalyzed Hydrogenation with In Situ Boc Protection

For researchers requiring the N-Boc protected amino acid directly for solid-phase peptide synthesis (SPPS), this method utilizes Pd/C and Boc-anhydride, bypassing the need for ammonia.

Step-by-Step Procedure:

-

Reaction Setup : Dissolve the nitrile (5.0 g, 27.9 mmol) and di-tert-butyl dicarbonate (Boc₂O, 6.7 g, 30.7 mmol) in 50 mL of anhydrous methanol.

-

Catalyst Addition : Add 0.5 g of 10% Palladium on Carbon (Pd/C, 50% wet).

-

Hydrogenation : Purge the flask with N₂, then H₂. Attach a hydrogen balloon (1 atm) or pressurize to 20 psi. Stir vigorously at room temperature for 24 hours.

-

Causality: As the primary amine forms, it immediately reacts with Boc₂O. The massive steric bulk of the Boc group completely hinders any subsequent nucleophilic attack on the imine intermediate, driving selectivity toward the protected monomer.

-

-

Filtration and Workup : Filter the mixture through Celite. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(tert-butoxycarbonylamino)-2,2-dimethylpropanoate.

Analytical Validation

To validate the success of the protocols, utilize the following analytical benchmarks:

-

¹H NMR (CDCl₃) : For the free amine, verify the disappearance of the nitrile carbon (¹³C NMR ~120 ppm). Confirm the appearance of the methylene protons adjacent to the amine as a singlet at ~2.60 ppm. The gem-dimethyl group will appear as a 6H singlet at ~1.15 ppm, and the tert-butyl ester as a 9H singlet at ~1.45 ppm.

-

LC-MS : Confirm the mass of the primary amine product (

).

References

-

[1] Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ResearchGate. URL:[Link]

-

[3] General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters. PMC - National Institutes of Health. URL:[Link]

-

[2] Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts (MDPI). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purification Guide for Tert-Butyl 2-Cyano-2,2-Dimethylacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges researchers face when synthesizing and purifying 1 (also known as tert-butyl 2-cyano-2-methylpropanoate)[1].

This compound is typically synthesized via the double methylation of tert-butyl cyanoacetate using iodomethane (MeI) and potassium carbonate (K₂CO₃) in 2[2]. While the reaction is straightforward, isolating a high-purity product is frequently complicated by specific structural and solvent-based impurities. This guide breaks down the mechanistic causality of these impurities and provides self-validating, step-by-step purification protocols.

Part 1: Mechanistic Pathway & Impurity Origin

To effectively purify your product, you must first understand the chemical pathways that generate your impurities. The diagram below maps the intended reaction against common side reactions.

Reaction pathway of tert-butyl cyanoacetate methylation and impurity formation.

Part 2: Troubleshooting FAQs

Q1: My GC-MS/NMR shows a persistent mono-methylated impurity (tert-butyl 2-cyanopropanoate). Why does this happen and how do I remove it?

-

Causality: The first alkylation step is kinetically rapid. However, the second methylation is significantly slower because the newly added methyl group and the bulky tert-butyl ester create severe steric hindrance around the alpha-carbon[1]. If the reaction is quenched prematurely, or if the highly volatile iodomethane (bp 42 °C) evaporates from the reaction mixture, the mono-methylated intermediate remains unreacted.

-

Purification Strategy: Standard silica gel chromatography is often ineffective here because the mono- and di-methylated products have nearly identical retention factors (Rf). The most authoritative approach is to prevent the impurity entirely by pushing the reaction to completion using an excess of MeI in a sealed system[2]. If purification is strictly necessary, fractional vacuum distillation using a Vigreux column is required.

Q2: I am seeing significant DMF solvent carryover in my crude NMR (singlets at ~2.8, 2.9, and 8.0 ppm). How do I clear this without losing my product?

-

Causality: DMF is a polar aprotic solvent with a high boiling point (153 °C), making it impossible to remove via standard rotary evaporation. During a typical aqueous workup, DMF partitions heavily into organic extraction solvents like 3[3].

-

Purification Strategy: Implement a4[4]. The lithium ions strongly coordinate with the carbonyl oxygen of DMF, disrupting its solubility in the organic phase and heavily favoring its partitioning into the aqueous layer[3]. This is a self-validating protocol: after 3 to 5 washes, TLC or crude NMR will confirm the complete absence of DMF without any loss of the target ester.

Q3: I detected acidic impurities, likely 2-cyano-2-methylpropanoic acid. What is the mechanism of formation and the best removal strategy?

-

Causality: While tert-butyl esters are generally stable under mild basic conditions, prolonged exposure to K₂CO₃ in the presence of trace water (often introduced by hygroscopic K₂CO₃ or wet DMF) can lead to ester cleavage or cyano hydrolysis, generating carboxylic acids[5].

-

Purification Strategy: Exploit the pKa difference. A mild basic wash using saturated aqueous sodium bicarbonate (NaHCO₃) during the liquid-liquid extraction phase easily deprotonates the carboxylic acid. The resulting carboxylate salt partitions exclusively into the aqueous layer, leaving the neutral target ester in the organic phase.

Part 3: Impurity Profiling and Physicochemical Properties

| Impurity | Origin / Causality | Physicochemical Property | Removal Strategy |

| tert-Butyl 2-cyanopropanoate | Incomplete 2nd methylation due to steric hindrance | Rf ~0.45 (Hex/EtOAc 9:1), slightly higher bp than target | Fractional vacuum distillation or force reaction to completion |

| N,N-Dimethylformamide (DMF) | High-boiling reaction solvent | bp 153 °C, highly polar, water-miscible | 5% aqueous LiCl wash during extraction |

| 2-Cyano-2-methylpropanoic acid | Base-catalyzed ester cleavage via trace water | Acidic (pKa ~4.0) | Saturated aqueous NaHCO₃ wash |

| Iodomethane (MeI) | Excess alkylating agent | Highly volatile (bp 42 °C) | Rotary evaporation under reduced pressure |

Part 4: Step-by-Step Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (Aqueous Workup)

Objective: Remove DMF, inorganic salts, and acidic impurities while quantitatively retaining the target ester.

-

Quench & Dilute: Cool the reaction mixture to room temperature. Dilute the crude DMF mixture with 3 volumes of an organic extraction solvent (e.g., Ethyl Acetate)[3].

-

Acidic Impurity Removal: Wash the organic layer with 1 volume of saturated aqueous NaHCO₃. Causality: The pKa of the carboxylic acid impurity is ~4.0, while the NaHCO₃ wash (pH ~8.3) quantitatively deprotonates it, forcing it into the aqueous waste stream without hydrolyzing the target ester. Vent the separatory funnel frequently to release CO₂ gas. Separate and discard the aqueous phase.

-

DMF Removal (LiCl Wash): Wash the organic layer with 1 volume of 5% aqueous LiCl solution[4]. Repeat this step 3 to 5 times. Self-Validation: The organic layer will progressively lose the characteristic "fishy" odor of DMF, and TLC will show the disappearance of the baseline DMF spot[4].

-

Desiccation: Wash the organic layer once with saturated brine (NaCl) to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol B: Fractional Vacuum Distillation

Objective: Isolate the di-methylated target from mono-methylated impurities and heavy tars.

-

Setup: Equip a round-bottom flask with a Vigreux column (to improve theoretical plates for separating the mono- and di-methylated species) and a short-path distillation head[5].

-

Degassing: Apply a preliminary vacuum (e.g., 50-100 mmHg) at room temperature to remove any residual highly volatile components like unreacted iodomethane.

-

Fractionation: Lower the pressure to high vacuum (e.g., 1-5 mmHg) and gradually increase the oil bath temperature. Causality: High vacuum is critical to lower the boiling point of the target ester, preventing thermal degradation (decarboxylation or ester cleavage) that occurs at elevated temperatures.

-

Collection: Collect the fore-run (discard) and then collect the main fraction corresponding to tert-butyl 2-cyano-2,2-dimethylacetate. Self-Validation: The pure fraction should be a clear, colorless liquid. Confirm purity via ¹H NMR (look for the sharp singlet of the tert-butyl group at ~1.5 ppm and the gem-dimethyl singlet at ~1.6 ppm).

Part 5: References

-

US20170107207A1 - Aminopyrazolone derivative. Google Patents. 1

-

WO2015125786A1 - Aminopyrazolone derivative. Google Patents. 2

-

Technical Support Center: Optimizing Reactions of Methyl Ethanesulfonate in Aprotic Solvents. Benchchem. 3

-

Fragment Coupling and Formation of Quaternary Carbons by Visible-Light Photoredox Catalyzed Reaction of tert-Alkyl Oxalates. Organic Syntheses. 4

-

Purification of Laboratory Chemicals. Part 1 Physical Techniques, Chemical Techniques, Organic Chemicals. W. L. F. Armarego. Blackwell's.6

Sources

Technical Support Center: Optimizing the Hydrolysis of Tert-Butyl 2-Cyano-2,2-Dimethylacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected byproducts when attempting to unmask the carboxylic acid of tert-butyl 2-cyano-2,2-dimethylacetate (also known as tert-butyl 2-cyano-2-methylpropanoate).

While the tert-butyl ester is a robust protecting group, its removal in the presence of a delicate

Mechanistic Insights: The Causality of Failure Modes

Before troubleshooting, we must understand the three competing pathways that compromise experimental yield:

-

The Ritter-Type Alkylation: Acidic cleavage of the tert-butyl ester generates a highly electrophilic tert-butyl cation (isobutylene). If left unscavenged, this cation can be intercepted by the lone pair of the adjacent nitrile nitrogen. Upon aqueous workup, the resulting nitrilium ion hydrolyzes to form an N-tert-butyl amide[1].

-

Thermal Decarboxylation: The desired product, 2-cyano-2,2-dimethylacetic acid, is a

-cyano acid. The electron-withdrawing nitrile group polarizes the C-C bond, making the molecule highly susceptible to a pericyclic loss of CO -

Nitrile Hydrolysis: The C

N bond is sensitive to acid-catalyzed hydration. In the presence of trace water and elevated temperatures, the nitrile can prematurely hydrolyze to a primary amide or a dicarboxylic acid side product[2].

Troubleshooting & FAQs

Q1: My LC-MS shows a major byproduct with a mass +57 Da higher than my desired free acid. What is happening? A1: You are observing the N-tert-butyl amide byproduct, a classic consequence of an uncontrolled Ritter reaction[3]. When trifluoroacetic acid (TFA) cleaves the ester, the liberated tert-butyl cation attacks the nitrile. To prevent this, you must introduce a nucleophilic scavenger that outcompetes the nitrile for the cation. Triisopropylsilane (TIPS) or anisole are highly effective for this purpose.

Q2: I achieved full conversion of the starting material, but my isolated yield of the free acid is below 30%. I also smell a distinct solvent-like odor. How do I fix this?

A2: The odor is likely isobutyronitrile, indicating that your product underwent thermal decarboxylation[2].

Q3: I am detecting a dicarboxylic acid side product. Is my TFA too strong?

A3: The issue is not the strength of the TFA, but the presence of water[2]. Nitrile hydrolysis requires H

Quantitative Data: Side Reaction Matrix

| Side Reaction | Causative Agent | Mechanistic Trigger | Preventive Measure |

| N-tert-Butyl Amidation | Unscavenged | Electrophilic attack of isobutylene on the nitrile nitrogen | Add 3.0 eq. of TIPS or Anisole |

| Decarboxylation | Thermal stress (> 30 °C) | Pericyclic loss of CO | Maintain evaporation bath < 30 °C |